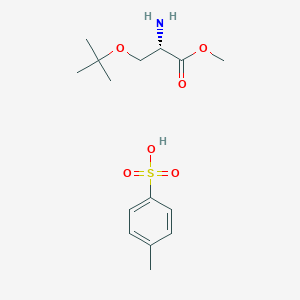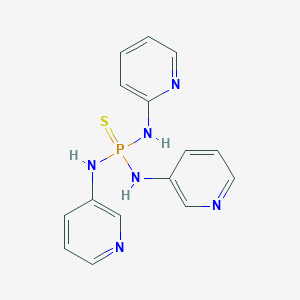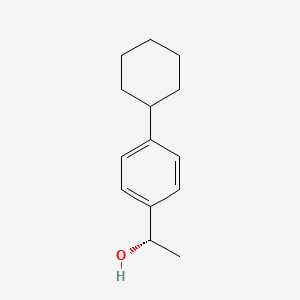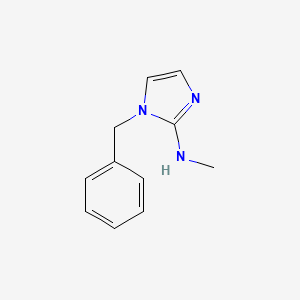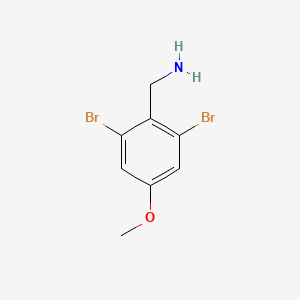
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with ammonia to form the desired product . Another method involves the reaction of 2-chloro-5-methyl-1,3,4-thiadiazole with sodium azide, followed by reduction to yield the target compound .
Industrial Production Methods
Industrial production of thiadiazole derivatives often involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield sulfoxides or sulfones, while reduction may produce thiol or amine derivatives .
Applications De Recherche Scientifique
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. Thiadiazole derivatives are known to interact with enzymes and proteins involved in DNA replication, leading to the inhibition of cell growth and proliferation . The compound’s ability to cross cellular membranes and interact with intracellular targets is attributed to its mesoionic nature and good liposolubility .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-1,3,4-thiadiazole: This compound shares the thiadiazole ring structure and has similar biological activities.
5-Methyl-1,3,4-thiadiazole-2-amine: Another thiadiazole derivative with comparable properties and applications.
Uniqueness
3-Amino-2-methyl-1-(1,2,3-thiadiazol-4-yl)propan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino and hydroxyl groups enhances its reactivity and potential for forming various derivatives .
Propriétés
Formule moléculaire |
C6H11N3OS |
|---|---|
Poids moléculaire |
173.24 g/mol |
Nom IUPAC |
3-amino-2-methyl-1-(thiadiazol-4-yl)propan-1-ol |
InChI |
InChI=1S/C6H11N3OS/c1-4(2-7)6(10)5-3-11-9-8-5/h3-4,6,10H,2,7H2,1H3 |
Clé InChI |
HCJFBYPBRDWVNI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(C1=CSN=N1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
![Methyl 2-chloro-4,4-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13151117.png)
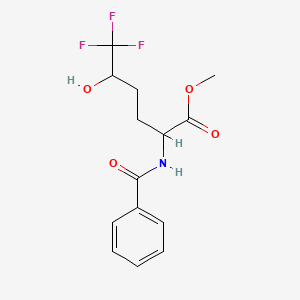
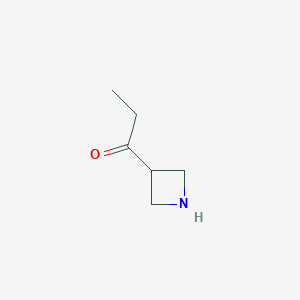
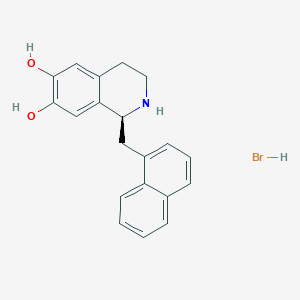
![D-Valyl-L-leucyl-N-[(2-oxo-2H-1-benzopyran-4-yl)methyl]-L-lysinamide](/img/structure/B13151129.png)
